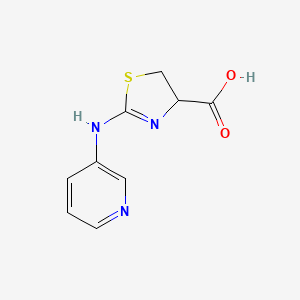
4-Thiazolecarboxylic acid, 4,5-dihydro-2-(3-pyridinylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolecarboxylic acid, 4,5-dihydro-2-(3-pyridinylamino)- is a heterocyclic compound that contains both thiazole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(3-pyridinylamino)- typically involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions. One common method involves the condensation of 2-aminothiazole with 3-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-Thiazolecarboxylic acid, 4,5-dihydro-2-(3-pyridinylamino)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
4-Thiazolecarboxylic acid, 4,5-dihydro-2-(3-pyridinylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(3-pyridinylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.
相似化合物的比较
Similar Compounds
- 4-Thiazolecarboxylic acid, 4,5-dihydro-2-methyl-
- 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-phosphonooxy-2-benzothiazolyl)-
Uniqueness
4-Thiazolecarboxylic acid, 4,5-dihydro-2-(3-pyridinylamino)- is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields of research.
属性
CAS 编号 |
57023-19-5 |
|---|---|
分子式 |
C9H9N3O2S |
分子量 |
223.25 g/mol |
IUPAC 名称 |
2-(pyridin-3-ylamino)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2S/c13-8(14)7-5-15-9(12-7)11-6-2-1-3-10-4-6/h1-4,7H,5H2,(H,11,12)(H,13,14) |
InChI 键 |
ICNWDUIROINYHF-UHFFFAOYSA-N |
规范 SMILES |
C1C(N=C(S1)NC2=CN=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


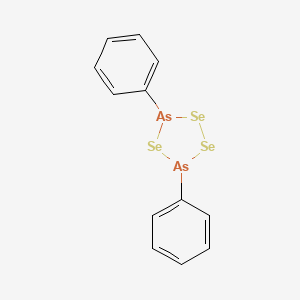
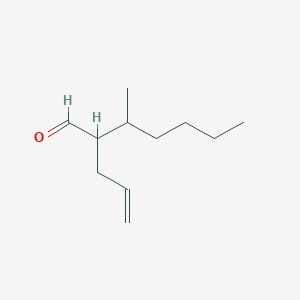
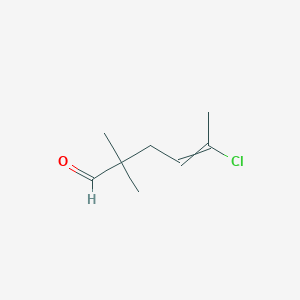
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)
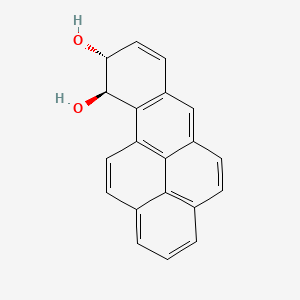
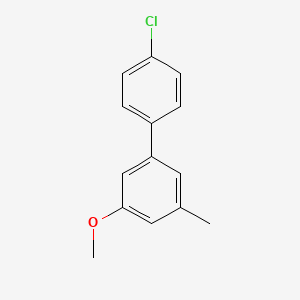

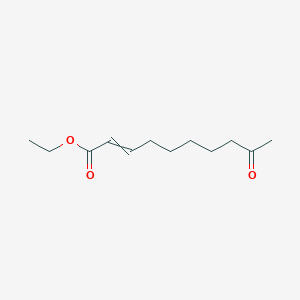

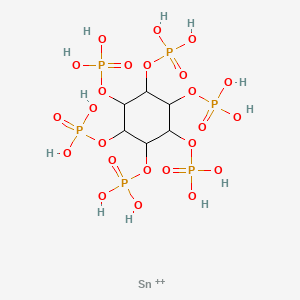


![8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one](/img/structure/B14624725.png)
